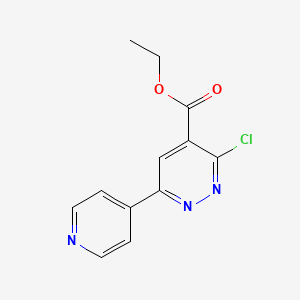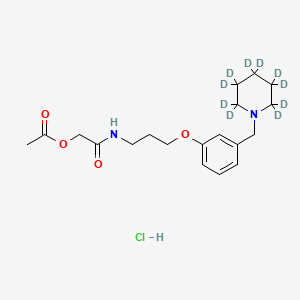
Roxatidine-d10 Acetate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Roxatidine-d10 Acetate Hydrochloride is a deuterated form of Roxatidine Acetate Hydrochloride, a competitive histamine H2 receptor antagonist. This compound is primarily used in the treatment of gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, gastroesophageal reflux disease, and gastritis . Upon oral absorption, it is rapidly converted to its active metabolite, Roxatidine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Roxatidine-d10 Acetate Hydrochloride involves several steps:
Reductive Amination: Piperidine and 3-hydroxybenzaldehyde undergo reductive amination to form 3-(1-Piperidinylmethyl)phenol.
William Ether Synthesis: The product is then reacted with N-(3-Bromopropyl)phthalimide to form an intermediate compound.
Deprotection: Hydrazine is used to deprotect the intermediate, yielding (3-(1-piperidinylmethyl)phenoxy)propylamine.
Amide Formation: This compound is then heated with glycolic acid to form the amide.
Acetylation: Finally, acetylation with acetic anhydride completes the synthesis.
Industrial Production Methods
For industrial production, Roxatidine Acetate Hydrochloride is prepared using glycine, mannitol, sodium sulfite, and edetate disodium as auxiliary materials. The process involves ultrafiltration and freeze-drying to prepare a stable injectable form .
Analyse Des Réactions Chimiques
Types of Reactions
Roxatidine-d10 Acetate Hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Roxatidine-d10 Acetate Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on histamine H2 receptors.
Medicine: Used in the treatment of gastric ulcers and other related conditions.
Industry: Used in the formulation of pharmaceuticals.
Mécanisme D'action
Roxatidine-d10 Acetate Hydrochloride exerts its effects by competitively inhibiting the binding of histamine to H2 receptors on the parietal cells of the stomach. This inhibition reduces intracellular cyclic AMP concentrations and gastric acid secretion . The compound is rapidly metabolized to its active form, Roxatidine, which further enhances its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cimetidine: Another H2 receptor antagonist used to treat similar conditions.
Ranitidine: Known for its rapid onset of action and longer duration of effect.
Famotidine: More potent than cimetidine and ranitidine with fewer side effects.
Uniqueness
Roxatidine-d10 Acetate Hydrochloride is unique due to its high bioavailability (80-90%) and rapid absorption . It also has a longer half-life compared to other H2 receptor antagonists, making it more effective in reducing gastric acid secretion .
Propriétés
Formule moléculaire |
C19H29ClN2O4 |
|---|---|
Poids moléculaire |
395.0 g/mol |
Nom IUPAC |
[2-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propylamino]-2-oxoethyl] acetate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H/i2D2,3D2,4D2,10D2,11D2; |
Clé InChI |
FEWCTJHCXOHWNL-PBQOSDORSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)COC(=O)C)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canonique |
CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
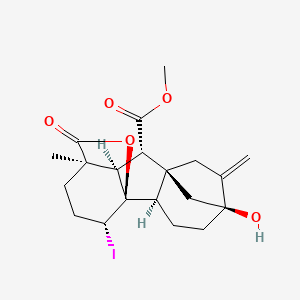
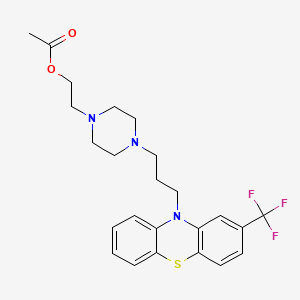
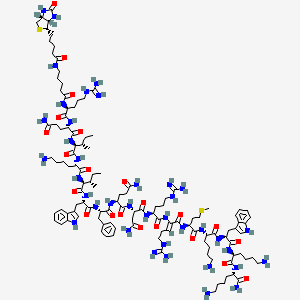
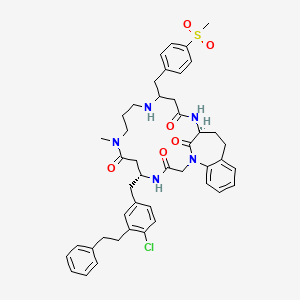
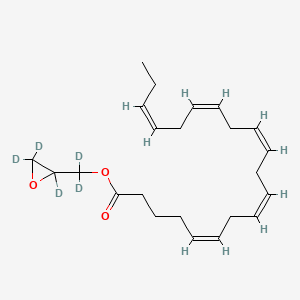

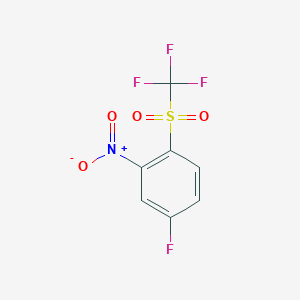

![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
